

Spectroscopic Analysis of (S)-(+)-2-Butanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-2-butanol

Cat. No.: B1210342

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Introduction

(S)-(+)-2-Butanol is a chiral secondary alcohol with significant applications in chemical synthesis and as a solvent. A thorough understanding of its structural properties is crucial for its application in research and drug development. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-(+)-2-Butanol**, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **(S)-(+)-2-butanol**, both ^1H and ^{13}C NMR are used to confirm its structure.

Data Presentation

The expected chemical shifts for **(S)-(+)-2-Butanol** are summarized below. The stereochemistry does not significantly alter the chemical shifts compared to the racemic mixture.

Table 1: ^1H NMR Spectroscopic Data for **(S)-(+)-2-Butanol**

Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
CH ₃ (Terminal)	~0.92	Triplet (t)	3H
CH ₃ (Adjacent to C-OH)	~1.18	Doublet (d)	3H
CH ₂	~1.47	Multiplet (m)	2H
OH	~2.12	Singlet (broad, s)	1H
CH	~3.72	Sextet	1H
Solvent: CDCl ₃ . Chemical shifts can vary slightly based on solvent and concentration. [1]			

Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-2-Butanol

Carbon Atom	Chemical Shift (δ) ppm
CH ₃ (Terminal)	~10
CH ₃ (Adjacent to C-OH)	~20
CH ₂	~30
CH	~68
Solvent: CDCl ₃ . Data represents typical values for 2-butanol's carbon environments. [2]	

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample like (S)-(+)-2-butanol.

- Sample Preparation:

- For ^1H NMR, accurately weigh approximately 10-20 mg of **(S)-(+)-2-butanol**. For ^{13}C NMR, a higher concentration of 20-50 mg is often required.[\[3\]](#)[\[4\]](#)
- Dissolve the sample in approximately 0.6-0.75 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean vial.[\[3\]](#)[\[5\]](#)
- Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid level is at least 4.5 cm from the bottom to be within the detector coil range.[\[4\]](#)[\[6\]](#)
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.
 - Insert the sample into the NMR magnet.
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[\[3\]](#)
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either manually or automatically, to achieve sharp, well-resolved peaks.[\[3\]](#)
 - Tuning: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal reception.
 - Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay). For ^{13}C NMR, a longer acquisition time or more scans are typically needed due to the low natural abundance of the ^{13}C isotope.[\[7\]](#)
 - Initiate the data acquisition.
- Data Processing:
 - After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum.

- The spectrum is then phased, baseline corrected, and referenced. For spectra recorded in CDCl_3 , the residual solvent peak (7.26 ppm for ^1H) or the solvent carbon peak (77.0 ppm for ^{13}C) is used for calibration.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Absorption Data for (S)-(+)-2-Butanol

Functional Group	Wavenumber (cm^{-1})	Description
O-H (Alcohol)	3200 - 3600	Strong, Broad
C-H (Alkyl)	2850 - 2960	Strong
C-O (Alcohol)	1050 - 1150	Strong

Data obtained from a liquid film
or ATR sample.^[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common sampling technique for liquid samples that requires minimal preparation.

- Instrument Preparation:
 - Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:

- Place a single drop of **(S)-(+)-2-butanol** directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.[\[9\]](#)[\[10\]](#)
- Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[\[11\]](#)[\[12\]](#) The typical spectral range is 4000-600 cm^{-1} .
- Cleaning:
 - After the measurement, clean the ATR crystal thoroughly using a soft, non-abrasive wipe soaked in a suitable solvent (e.g., isopropanol or ethanol), and allow it to dry completely before the next measurement.[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method used for volatile compounds like alcohols, which causes fragmentation of the molecule.

Data Presentation

Table 4: Key Mass Spectrometry Fragments for **(S)-(+)-2-Butanol** (Electron Ionization)

m/z	Proposed Fragment	Relative Intensity
74	$[\text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{CH}_3]^+$ (Molecular Ion)	Weak / Not observed
59	$[\text{M} - \text{CH}_3]^+$	Moderate
45	$[\text{CH}_3\text{CH}=\text{OH}]^+$ (α -cleavage)	Strong (Often Base Peak)
31	$[\text{CH}_2=\text{OH}]^+$	Strong

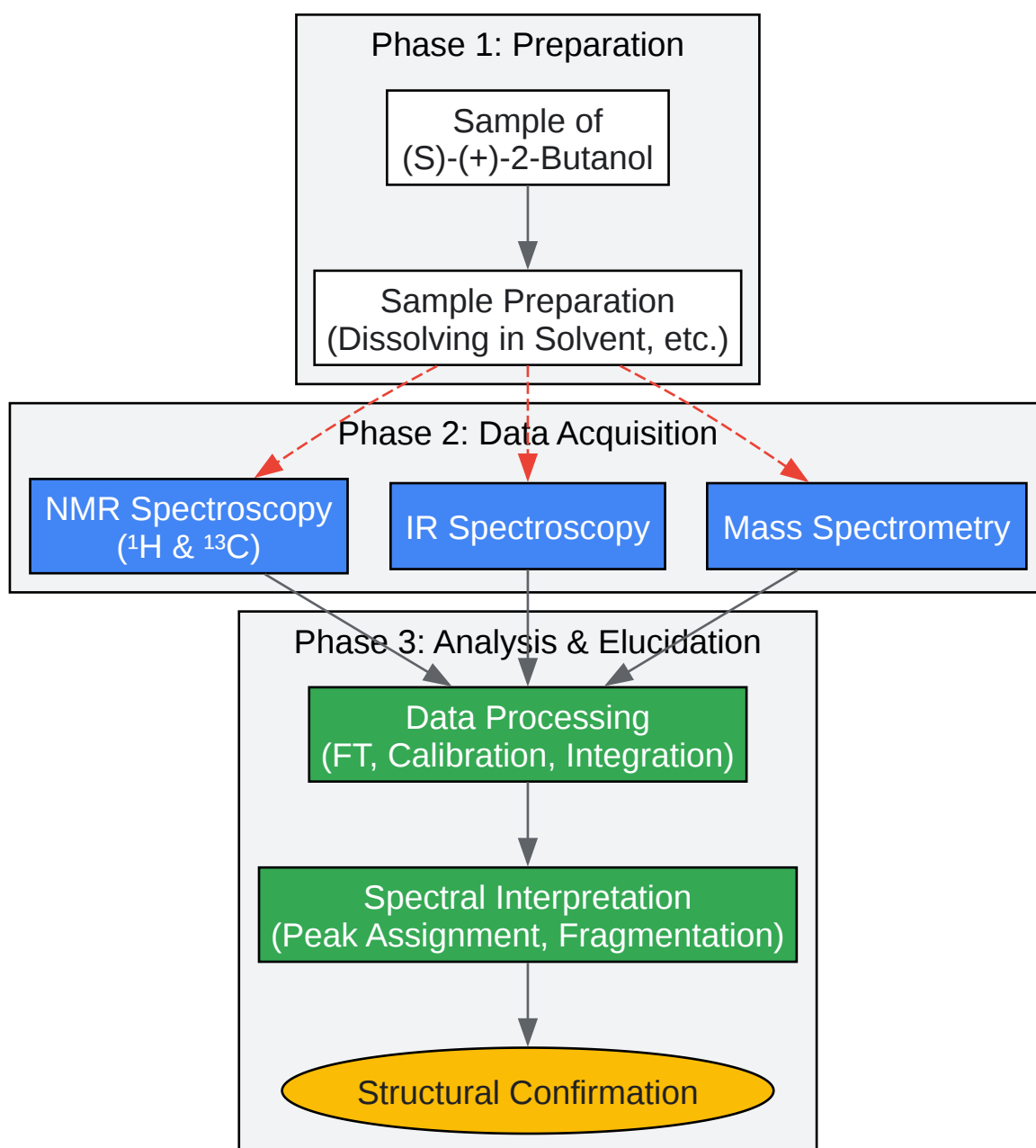
The fragmentation pattern provides a molecular fingerprint. The molecular ion for primary and secondary alcohols is often weak or absent.[\[13\]](#)[\[14\]](#)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - **(S)-(+)-2-Butanol**, being a volatile liquid, is typically introduced into the mass spectrometer via direct injection with a syringe into a heated inlet or through a gas chromatography (GC) system.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^[15]
 - This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M^+).
- Fragmentation:
 - The excess energy from the electron impact causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic ions and neutral radicals. The most stable ions will be most abundant.
- Mass Analysis and Detection:
 - The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural characterization of a chemical compound like **(S)-(+)-2-butanol** using spectroscopic methods.



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